3-bromo-1-benzofuran-4-carboxylic acid
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Overview
Description
3-bromo-1-benzofuran-4-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a bromine atom and a carboxylic acid group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-benzofuran-4-carboxylic acid typically involves the bromination of benzofuran derivatives followed by carboxylation. One common method includes the bromination of 1-benzofuran-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-benzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-bromo-1-benzofuran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-1-benzofuran-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-benzofuran-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-chloro-1-benzofuran-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-bromo-1-benzofuran-4-carboxylic acid:
Uniqueness
3-bromo-1-benzofuran-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1781710-70-0 |
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Molecular Formula |
C9H5BrO3 |
Molecular Weight |
241 |
Purity |
95 |
Origin of Product |
United States |
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